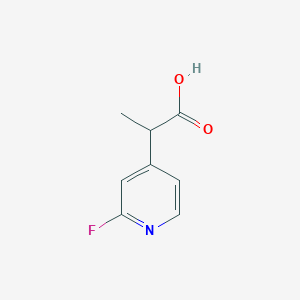

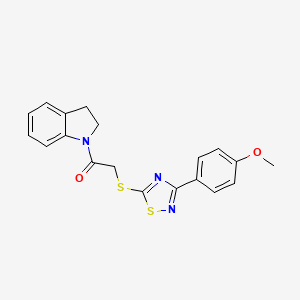

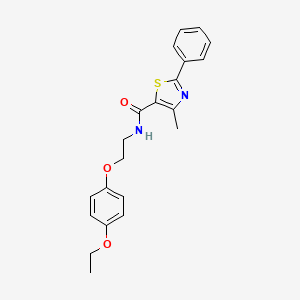

![molecular formula C19H19N5O2 B2799395 2-methyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide CAS No. 2034524-01-9](/img/structure/B2799395.png)

2-methyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound contains several functional groups including a pyrrolidine ring, a pyridine ring, and an imidazole ring . The pyrrolidine ring is a five-membered ring with one nitrogen atom, which is widely used in medicinal chemistry . The pyridine and imidazole rings are aromatic heterocycles that also have significant roles in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The pyrrolidine ring could contribute to the three-dimensional shape of the molecule due to its non-planarity . The pyridine and imidazole rings would likely contribute to the compound’s aromaticity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The pyrrolidine ring might undergo reactions at the nitrogen atom or at the carbon atoms adjacent to the nitrogen . The pyridine and imidazole rings might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitrogen atoms might make the compound a base . The aromatic rings might contribute to the compound’s stability and solubility .科学的研究の応用

Anticancer Properties

The imidazole moiety in this compound has been investigated for its potential as an anticancer agent. Researchers have explored its effects on cell proliferation, apoptosis, and cell cycle regulation. Additionally, its interaction with specific protein targets involved in cancer pathways has been studied .

Anti-Inflammatory Activity

The pyrrolidine ring, along with the imidazole core, contributes to anti-inflammatory properties. By modulating immune responses and inhibiting pro-inflammatory cytokines, this compound may hold promise for treating inflammatory conditions .

Antimicrobial Effects

Studies have shown that derivatives of this compound exhibit antibacterial and antifungal activities. The pyrrolidine ring’s stereochemistry and substituents play a crucial role in determining the spectrum of antimicrobial activity .

Neuroprotective Potential

The imidazole-pyrrolidine scaffold has been explored for its neuroprotective effects. It may enhance neuronal survival, reduce oxidative stress, and mitigate neurodegenerative processes .

GPCR Modulation

Certain derivatives of this compound interact with G protein-coupled receptors (GPCRs). These interactions can influence signaling pathways related to neurotransmission, inflammation, and other physiological processes .

Metabolic Disorders

Researchers have investigated the impact of this compound on metabolic disorders such as diabetes and obesity. Its ability to modulate specific metabolic pathways makes it an interesting candidate for further exploration .

Cardiovascular Applications

The pyrrolidine-imidazole scaffold has been studied for its potential cardiovascular benefits. It may affect blood pressure regulation, vascular tone, and platelet aggregation .

Other Biological Activities

Beyond the mentioned fields, this compound’s diverse pharmacophore may contribute to additional effects, including antiviral properties, enzyme inhibition, and receptor binding .

作用機序

Target of Action

Compounds with similar structures, such as those containing the pyrrolidine ring, have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Compounds with similar structures have been reported to have diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Result of Action

Compounds with similar structures have been reported to have diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Action Environment

It’s worth noting that the synthesis of similar compounds has been achieved under environmentally benign conditions .

特性

IUPAC Name |

2-methyl-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]imidazo[1,2-a]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O2/c1-13-18(24-9-3-2-5-15(24)22-13)19(26)21-12-14-7-8-20-16(11-14)23-10-4-6-17(23)25/h2-3,5,7-9,11H,4,6,10,12H2,1H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMIRIFORQBCXPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=N1)C(=O)NCC3=CC(=NC=C3)N4CCCC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

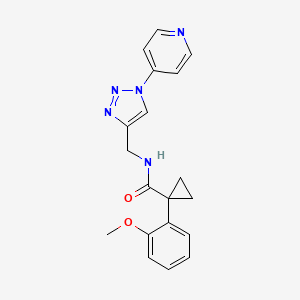

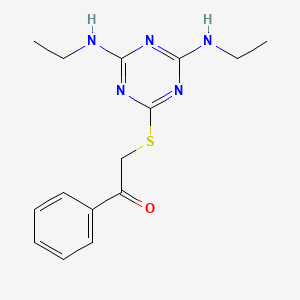

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2799321.png)

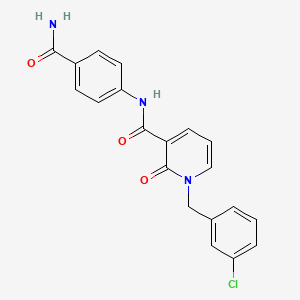

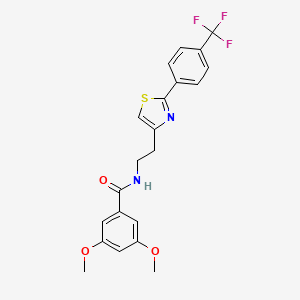

![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2799329.png)

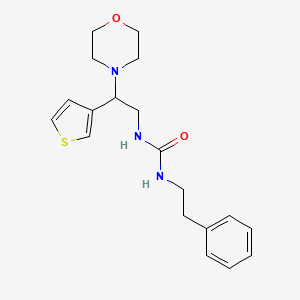

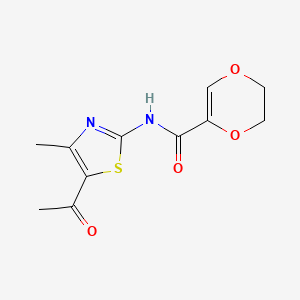

![4-Chloro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-benzenesulfonamide](/img/structure/B2799330.png)

![Tert-butyl 7-(methylsulfonimidoyl)-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2799334.png)